molecular formula C40H62N12O9 B1532146 Alamandine

Alamandine

カタログ番号: B1532146
分子量: 855.0 g/mol
InChIキー: QVMYBFKDLPBYSO-GIGALADGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

アラマンジンは、ペプチドの製造によく用いられる方法である固相ペプチド合成 (SPPS) を使用して合成できます。このプロセスでは、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を逐次的に付加します。アミノ酸は、望ましくない反応を防ぐために、特定の基で保護されています。 ペプチド鎖が完全に組み立てられた後、樹脂から切断され、精製されます .

工業的生産方法

アラマンジンの工業的生産には、ペプチドを効率的かつ高収率で合成できる大規模SPPSが関与しています。このプロセスは、最終製品の純度と一貫性を確保するために最適化されています。 合成されたペプチドの同一性と純度を確認するために、高速液体クロマトグラフィー (HPLC) や質量分析などの分析技術が使用されます .

化学反応の分析

反応の種類

アラマンジンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な製品

これらの反応によって生成される主要な製品には、アミノ酸配列が改変されたさまざまなアラマンジンアナログが含まれており、これらは異なる生物学的活性と特性を持つ可能性があります .

科学研究の応用

アラマンジンは、次のような幅広い科学研究の応用があります。

科学的研究の応用

Antihypertensive Effects

Research indicates that alamandine exhibits significant antihypertensive properties. In studies involving spontaneously hypertensive rats (SHRs), administration of this compound led to a notable reduction in blood pressure and improvement in left ventricular function. The peptide's mechanism involves the inhibition of protein kinase A (PKA) signaling pathways, which are often activated during hypertensive states .

Table 1: Effects of this compound on Blood Pressure and Cardiac Function

Study ReferenceAnimal ModelDosageMain Findings
SHRs50 µg/kg/dayReduced systolic blood pressure; improved left ventricular function
Normotensive RatsVariesIncreased plasma ANP levels; decreased myocardial inflammation

Prevention of Cardiac Hypertrophy

This compound has shown promise in preventing cardiac hypertrophy induced by angiotensin II. In vitro studies demonstrated that this compound treatment inhibited cardiomyocyte hypertrophy through MrgD activation, involving pathways like AMPK/NO signaling . This suggests its potential utility in managing conditions associated with chronic hypertension.

Anti-Inflammatory and Antifibrotic Properties

This compound exhibits anti-inflammatory effects that could be beneficial in various inflammatory diseases. For instance, it has been shown to alleviate doxorubicin-induced cardiotoxicity by reducing pro-inflammatory cytokines such as TNF-α and IL-6 . Furthermore, this compound administration has been linked to reduced pulmonary fibrosis through its antioxidative properties, enhancing respiratory function in animal models .

Table 2: this compound's Impact on Inflammation and Fibrosis

Study ReferenceCondition TreatedMain Findings
Doxorubicin-induced cardiotoxicityReduced inflammatory cytokines; improved antioxidant status
Pulmonary fibrosisDecreased oxidative stress; enhanced lung function

Potential Applications in COVID-19 Treatment

Recent studies have explored this compound's role in the context of SARS-CoV-2 infections. Its protective characteristics against inflammation and fibrosis make it a candidate for therapeutic strategies aimed at mitigating COVID-19-related complications, particularly in patients experiencing severe respiratory distress . However, further clinical trials are necessary to establish its efficacy and safety profile in this context.

Case Studies and Research Findings

Several case studies have highlighted the promising applications of this compound:

  • Hypertension Management : A study demonstrated that subcutaneous infusion of this compound in SHRs significantly reduced hypertension and cardiac hypertrophy over six weeks, suggesting its potential as a long-term antihypertensive agent .
  • Pulmonary Protection : Another investigation showed that this compound administration could protect against bleomycin-induced lung fibrosis by modulating oxidative stress and promoting autophagy, indicating its relevance in treating fibrotic lung diseases .

作用機序

アラマンジンは、Mas 関連Gタンパク質共役受容体タイプD (MrgD) に結合することでその効果を発揮します。この相互作用により、血管拡張を促進し血圧を低下させる細胞内シグナル伝達経路が活性化されます。 このペプチドは、抗炎症作用と抗線維化作用も持ち、心臓血管保護作用に貢献しています .

類似化合物との比較

類似化合物

独自性

アラマンジンは、MrgD受容体に特異的に結合する能力においてユニークであり、レニン-アンジオテンシン系における他のペプチドと区別されます。 この特異的な相互作用により、アラマンジンは、アンジオテンシンIIなどの他のペプチドに関連する副作用なしに、心臓血管系を保護する効果を発揮することができます .

生物活性

Alamandine, a heptapeptide derived from the renin-angiotensin system (RAS), has garnered attention for its diverse biological activities, particularly in cardiovascular and renal physiology. Structurally similar to angiotensin-(1-7), this compound differs by just one amino acid, which influences its receptor interactions and biological effects. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and related case studies.

This compound exerts its biological effects primarily through the activation of specific receptors, particularly the Mas-related G protein-coupled receptor member D (MrgD). This interaction initiates various intracellular signaling pathways that contribute to its physiological effects:

  • Calcium Dynamics : this compound enhances cardiomyocyte contractility by improving calcium reuptake into the sarcoplasmic reticulum and reducing calcium spark rates in hypertensive models. This effect is mediated through CaMKII signaling pathways, highlighting its role in cardiac function regulation .
  • Nitric Oxide Production : this compound treatment has been shown to induce significant nitric oxide (NO) production in cardiac cells. NO plays a crucial role in mediating vasodilation and improving cardiac output, suggesting that this compound may counteract the detrimental effects of angiotensin II .
  • Oxidative Stress Reduction : this compound demonstrates protective effects against oxidative stress by modulating reactive oxygen species (ROS) levels. In studies involving Dahl salt-sensitive rats, this compound administration alleviated hypertension and renal damage associated with high-salt diets, indicating its potential as an antioxidant agent .

Biological Effects

The biological activity of this compound has been studied in various contexts, including hypertension and diabetic complications:

  • Cardiovascular Health : this compound's ability to enhance cardiac contractility and reduce hypertrophic signaling pathways positions it as a potential therapeutic agent for heart failure and hypertension. In hypertensive rat models, this compound improved myocardial contractility and reduced pathological remodeling .
  • Diabetic Retinopathy : Research indicates that this compound can restore impaired migration functions of CD34+ cells in patients with diabetic retinopathy. This suggests a role for this compound in promoting vascular repair mechanisms and mitigating complications associated with diabetes .
  • Renal Protection : this compound has shown promise in protecting renal function under conditions of oxidative stress and hypertension. Studies have demonstrated that it reduces renal fibrosis and apoptosis in models of kidney injury induced by high-salt diets .

Case Studies

  • Hypertensive Rat Model : In a study involving TGR (mREN2)27 rats, this compound was administered to assess its effects on cardiac function. Results indicated that treatment restored contractile function and normalized calcium dynamics in cardiomyocytes, supporting its therapeutic potential in managing hypertension-related cardiac dysfunction .
  • Diabetic Patients : A clinical study observed that treatment with this compound improved endothelial function and reduced oxidative stress markers in patients with diabetic retinopathy. The findings suggest that this compound may enhance vascular health in diabetic populations by counteracting oxidative damage .

Summary of Findings

Biological ActivityMechanismModel/SystemOutcome
Cardiac ContractilityCaMKII signalingHypertensive ratsImproved contractility and calcium dynamics
Nitric Oxide ProductionMrgD receptor activationCardiac myocytesEnhanced vasodilation
Oxidative Stress ReductionAntioxidant effectsDahl SS ratsAlleviated renal damage
Vascular RepairCD34+ cell migrationDiabetic retinopathy patientsRestored migration function

特性

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H62N12O9/c1-6-22(4)32(37(58)49-29(18-25-19-44-20-46-25)38(59)52-16-8-10-30(52)39(60)61)51-35(56)28(17-24-11-13-26(53)14-12-24)48-36(57)31(21(2)3)50-34(55)27(47-33(54)23(5)41)9-7-15-45-40(42)43/h11-14,19-23,27-32,53H,6-10,15-18,41H2,1-5H3,(H,44,46)(H,47,54)(H,48,57)(H,49,58)(H,50,55)(H,51,56)(H,60,61)(H4,42,43,45)/t22-,23-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMYBFKDLPBYSO-GIGALADGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H62N12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alamandine
Reactant of Route 2
Reactant of Route 2
Alamandine
Reactant of Route 3
Reactant of Route 3
Alamandine
Reactant of Route 4
Reactant of Route 4
Alamandine
Reactant of Route 5
Reactant of Route 5
Alamandine
Reactant of Route 6
Alamandine
Customer
Q & A

Q1: What is the primary target of alamandine?

A1: this compound exerts its biological effects by binding to the Mas-related G-protein-coupled receptor, member D (MrgD). []

Q2: How does this compound binding to MrgD affect nitric oxide (NO) production?

A2: In cardiomyocytes from C57BL/6 mice, this compound treatment increased NO production, which was blocked by the MrgD antagonist D-Pro7-Angiotensin-(1-7). [] This suggests that this compound binding to MrgD activates downstream signaling pathways, ultimately leading to increased NO production.

Q3: What is the role of AMP-activated protein kinase (AMPK) in this compound signaling?

A3: this compound-induced NO production was associated with increased AMPK phosphorylation in cardiomyocytes. [] Inhibiting either NO synthase or AMPK prevented the anti-hypertrophic effects of this compound, indicating that AMPK acts downstream of NO in this pathway. []

Q4: What are the downstream effects of this compound in the heart?

A4: this compound, via MrgD, activates AMPK/NO signaling, leading to various cardioprotective effects, including: [, , , ]

  • Counteracting angiotensin II (Ang II)-induced hypertrophy: this compound prevents the development of cardiac hypertrophy in response to Ang II. [, ]
  • Improving cardiac contractility: In hypertensive rats, this compound enhances cardiomyocyte contractility. []
  • Protecting against reperfusion injury: this compound reduces infarct size, improves post-ischemic left ventricular function, and decreases apoptotic protein expression following ischemia/reperfusion injury. []

Q5: Does this compound affect other organs or systems?

A5: Yes, studies indicate that this compound exerts protective effects beyond the cardiovascular system. For instance, it attenuates hepatic fibrosis by modulating autophagy through NOX4-dependent reactive oxygen species (ROS). [] this compound also demonstrates neuroprotective effects in ischemic stroke models by reducing inflammation, oxidative stress, and neuronal apoptosis. []

Q6: What is the amino acid sequence of this compound?

A6: this compound is a heptapeptide with the following amino acid sequence: Alanine-Arginine-Valine-Tyrosine-Isoleucine-Histidine-Proline. []

Q7: How does the structure of this compound differ from Angiotensin-(1-7)?

A7: this compound differs from Angiotensin-(1-7) by a single amino acid. While Angiotensin-(1-7) has aspartic acid at its N-terminus, this compound has alanine in that position. []

Q8: What is the molecular formula and weight of this compound?

A8: While the provided research papers don't explicitly mention the molecular formula and weight of this compound, these parameters can be easily determined based on its amino acid sequence using standard biochemical tools.

Q9: Is there any information available about the material compatibility and stability of this compound under various conditions?

A9: The provided research primarily focuses on the biological effects of this compound. Information regarding its compatibility with various materials or its stability under different storage conditions (e.g., temperature, pH) is not explicitly addressed. These aspects are crucial for developing stable formulations and ensuring the long-term efficacy of this compound-based therapies.

Q10: Does this compound possess any catalytic properties?

A10: this compound is a peptide hormone and doesn't exhibit inherent catalytic properties. Its biological activity stems from its interaction with the MrgD receptor, triggering downstream signaling cascades.

Q11: How does modifying the structure of this compound affect its activity?

A11: While the provided research doesn't delve into detailed SAR studies, the difference in activity between this compound and Angiotensin-(1-7) highlights the importance of the N-terminal amino acid. [] This suggests that even minor structural modifications can significantly impact this compound's binding affinity for MrgD and its subsequent biological activity. Dedicated SAR studies are crucial for designing this compound analogs with improved potency, selectivity, or pharmacokinetic properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。